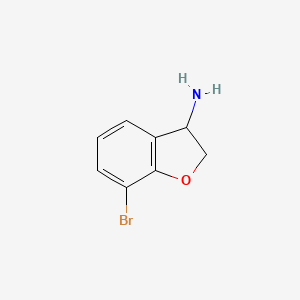

7-Bromo-2,3-dihydrobenzofuran-3-amine

Description

BenchChem offers high-quality 7-Bromo-2,3-dihydrobenzofuran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,3-dihydrobenzofuran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXLHRQWAAAYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: 7-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride Salt vs. Free Base

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of the appropriate form of an active pharmaceutical ingredient (API) or key synthetic intermediate is a cornerstone of successful drug development and chemical synthesis. This guide provides a comprehensive technical analysis of 7-Bromo-2,3-dihydrobenzofuran-3-amine, comparing its free base form to its hydrochloride salt. We will explore the critical physicochemical differences that dictate their handling, stability, solubility, and application in both synthetic and biological contexts. This document is designed to empower researchers with the foundational knowledge and practical protocols necessary to make strategic, evidence-based decisions, thereby optimizing experimental outcomes and accelerating development timelines.

The Strategic Imperative: Why Form Matters

7-Bromo-2,3-dihydrobenzofuran-3-amine is a valuable heterocyclic building block in medicinal chemistry, frequently appearing in the scaffold of neurologically active agents and other therapeutic candidates. The primary amine functional group is a key handle for synthetic elaboration, but its basicity also presents a choice: to work with the neutral "free base" or the protonated "hydrochloride salt".

This choice is not trivial. The free base, with its available lone pair of electrons on the nitrogen, is nucleophilic and essential for many coupling reactions.[1] However, this same reactivity can render it susceptible to degradation. The hydrochloride salt, conversely, "protects" this lone pair through protonation, which dramatically alters the molecule's physical and chemical properties.[2] As a result, the salt form often exhibits enhanced stability, improved handling characteristics, and critically, greater aqueous solubility—a property of immense importance for pharmacological testing and formulation.[3][4][5][6] This guide will dissect these differences, providing the rationale to select the optimal form for a given task.

A Comparative Analysis of Physicochemical Properties

The conversion of the free base to its hydrochloride salt induces significant changes in its properties. Understanding these shifts is fundamental to its effective application.

| Property | 7-Bromo-2,3-dihydrobenzofuran-3-amine (Free Base) | 7-Bromo-2,3-dihydrobenzofuran-3-amine HCl | Rationale & Scientific Implications |

| Molecular Formula | C₈H₈BrNO | C₈H₉BrClNO[7] | The addition of one molecule of Hydrochloric Acid (HCl). |

| Molecular Weight | 214.06 g/mol [8] | 250.52 g/mol [7] | This difference is critical for accurate molar calculations in reaction stoichiometry and solution preparation. |

| Appearance | Typically a viscous oil or low-melting solid. | Crystalline solid.[6] | The ionic bond in the salt facilitates the formation of an ordered, stable crystal lattice, leading to a solid material with a defined melting point. This greatly improves ease of handling, weighing, and storage. |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Ether). Poorly soluble in water. | Soluble in aqueous media and polar protic solvents (Water, MeOH, EtOH).[3] | The ionic nature of the salt allows for favorable interactions with polar water molecules, drastically increasing aqueous solubility. This is paramount for in vitro biological assays and developing potential oral or intravenous drug formulations.[4][9] |

| pKa (of Conjugate Acid) | ~9.3 (Estimated for primary amines)[10] | Not applicable (Is the conjugate acid). | The pKa dictates the pH at which the compound transitions between its charged (salt) and neutral (free base) forms. This is crucial for designing extraction procedures and predicting its behavior in physiological environments. |

| Stability | Susceptible to oxidation and degradation. The nitrogen lone pair can participate in unwanted side reactions. | Significantly more stable. Less prone to oxidation and has a longer shelf life.[4][6] | Protonation of the nitrogen lone pair makes it unavailable for oxidation, preventing the formation of N-oxides and other degradation products.[2] This ensures the integrity of the material during long-term storage and in experimental protocols. |

| Reactivity | Nucleophilic. Ready to participate in amide couplings, alkylations, etc. | Non-nucleophilic. The amine must be deprotonated ("freed") to react.[1] | The salt form is unsuitable for reactions requiring a nucleophilic amine. An added base is required in situ, or the free base must be generated prior to the reaction.[1] |

The Salt-Base Equilibrium: A Visual Representation

The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium. The direction of this equilibrium is controlled by the pH of the environment.

Caption: The pH-dependent interconversion of the free base and hydrochloride salt.

Field-Proven Experimental Protocols

The following methodologies provide detailed, step-by-step instructions for the interconversion and characterization of the two forms.

Protocol 1: Generation of the Free Base from the Hydrochloride Salt

This procedure is essential when the amine is needed as a nucleophile for a subsequent synthetic step. The core principle is to use a base to deprotonate the ammonium salt, rendering the amine neutral and thus extractable into an organic solvent.[11]

Experimental Workflow:

Caption: Workflow for the conversion of the hydrochloride salt to the free base.

Detailed Methodology:

-

Dissolution: In a separatory funnel, dissolve 1.0 equivalent of the 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride salt in a suitable volume of deionized water (e.g., 10 mL per gram of salt).

-

Basification: While swirling, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Periodically check the pH of the aqueous layer with pH paper. Continue adding base until the pH is stable at ≥ 9. This ensures complete deprotonation to the free base.

-

Extraction: Add an equal volume of an immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

-

Phase Separation: Allow the layers to fully separate. Drain the organic layer (bottom layer for DCM, top for ethyl acetate) into a clean Erlenmeyer flask.

-

Repeat Extraction: Perform two additional extractions on the aqueous layer with fresh organic solvent to ensure complete recovery of the product. Combine all organic extracts.

-

Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts and swirl. Continue adding until the drying agent no longer clumps together, indicating that residual water has been removed.

-

Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the 7-Bromo-2,3-dihydrobenzofuran-3-amine free base, which may be an oil or solid.

Protocol 2: Preparation of the Hydrochloride Salt from the Free Base

This procedure is commonly used to convert a purified but potentially unstable free base into a stable, solid form suitable for storage, biological screening, or formulation.

Experimental Workflow:

Caption: Workflow for the preparation of the hydrochloride salt from the free base.

Detailed Methodology:

-

Dissolution: Dissolve the 7-Bromo-2,3-dihydrobenzofuran-3-amine free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or methanol.

-

Acidification: While stirring the solution (a magnetic stir bar is ideal), add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise.

-

Precipitation: The hydrochloride salt is typically insoluble in non-polar organic solvents and will precipitate as a white or off-white solid.

-

Crystallization: Continue stirring for 15-30 minutes. If precipitation is slow, cooling the mixture in an ice bath can promote crystallization.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Drying: Dry the solid product under high vacuum to remove all residual solvent.

Definitive Analytical Characterization

Confirming the form of your material is critical. The following techniques provide unambiguous differentiation between the free base and its hydrochloride salt.

| Analytical Technique | Expected Result for Free Base | Expected Result for HCl Salt | Purpose of Analysis |

| ¹H NMR | Amine protons (-NH₂ ) appear as a broad singlet, chemical shift is concentration and solvent dependent. | Ammonium protons (-NH₃ ⁺) appear as a very broad singlet, shifted significantly downfield compared to the free base.[12] | To confirm the structure and definitively identify the protonation state of the nitrogen atom. |

| FT-IR Spectroscopy | Shows N-H stretching vibrations for a primary amine, typically as two peaks in the 3300-3500 cm⁻¹ region. | The sharp N-H stretches are replaced by a very broad and strong N-H⁺ stretching band centered around 2200-3200 cm⁻¹.[9] Additional N-H⁺ bending peaks appear in the 1500-1625 cm⁻¹ region.[9] | To provide rapid, non-destructive confirmation of the functional group and its ionic state. The broad N-H⁺ stretch is highly characteristic of an amine salt.[9] |

| Mass Spectrometry (LC-MS) | In positive ESI mode, will show the protonated molecule [M+H]⁺. | In positive ESI mode, will also show the protonated molecule [M+H]⁺. The chloride counter-ion is not observed.[12] | Confirms the molecular weight of the parent molecule and assesses purity. It cannot, by itself, distinguish between the free base and the salt.[12] |

| Aqueous Solubility Test | A small amount of material will be sparingly soluble or insoluble in water at neutral pH. | The material will readily dissolve in water at neutral pH. | A simple, qualitative benchtop test to quickly assess the form of the material. |

Conclusion and Recommendations

The choice between using 7-Bromo-2,3-dihydrobenzofuran-3-amine as a free base or a hydrochloride salt is a strategic decision driven by the intended application.

-

For Organic Synthesis: The free base is almost always required. Its nucleophilic character is essential for forming new bonds at the nitrogen center. If starting with the salt, a deprotonation step as outlined in Protocol 1 is a mandatory prerequisite.

-

For Biological Assays & Formulation: The hydrochloride salt is the preferred form. Its high aqueous solubility ensures proper dissolution in biological buffers, leading to accurate and reproducible data.[3][4] Its superior stability guarantees the integrity of the compound during the course of the experiment and during storage.[2][6]

By leveraging the distinct advantages of each form, researchers can enhance the efficiency, reliability, and success of their work, whether in the synthesis of novel compounds or the exploration of their biological potential.

References

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.[Link]

-

Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.[Link]

-

Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?[Link]

-

Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts.[Link]

-

Reddit. (2023, June 17). Identifying organic salts?[Link]

-

ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?[Link]

-

Chemed.chem.purdue.edu. Amines.[Link]

-

Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.[Link]

-

CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin.[Link]

-

YouTube. (2020, April 19). Conversion of Amines to Amine Salts.[Link]

-

University of Alberta. Isolation (Recovery) of amines.[Link]

-

Reddit. (2023, June 22). Hydrochloride salt of amine.[Link]

Sources

- 1. reddit.com [reddit.com]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amines, [chemed.chem.purdue.edu]

- 6. youtube.com [youtube.com]

- 7. 1258400-12-2|7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 7-Bromo-2,3-dihydrobenzofuran-5-amine | CymitQuimica [cymitquimica.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. Isolation (Recovery) [chem.ualberta.ca]

- 12. reddit.com [reddit.com]

Methodological & Application

Synthesis of 7-Bromo-2,3-dihydrobenzofuran-3-amine from salicylaldehyde

Technical Application Note: High-Purity Synthesis of 7-Bromo-2,3-dihydrobenzofuran-3-amine

Executive Summary

The 2,3-dihydrobenzofuran-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in serotonin (5-HT) receptor agonists, kinase inhibitors, and various GPCR ligands. The introduction of a bromine atom at the 7-position (corresponding to the 3-position of the starting salicylaldehyde) provides a critical handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to diversify the library.

This Application Note details a robust, scalable, and chemically distinct protocol for synthesizing 7-bromo-2,3-dihydrobenzofuran-3-amine starting from salicylaldehyde . Unlike traditional routes that rely on unstable nitroalkene intermediates or expensive transition-metal catalysts, this protocol utilizes the Corey-Chaykovsky Annulation followed by a Mesylate-Azide-Reduction sequence. This pathway ensures high regiocontrol, minimizes polymerization side-reactions, and delivers the target primary amine with high purity.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into three critical phases:

-

Regioselective Bromination: Overcoming the inherent para-directing preference of the phenol group to isolate the ortho-bromo isomer.

-

Corey-Chaykovsky Annulation: A sulfur-ylide mediated cyclization that constructs the dihydrobenzofuran ring and installs the C3-hydroxyl handle in a single step.

-

Functional Group Interconversion (FGI): Stereoconservative conversion of the alcohol to the primary amine via an azide intermediate.

Figure 1: Strategic workflow for the synthesis of the target amine from salicylaldehyde.

Detailed Experimental Protocols

Phase 1: Regioselective Bromination of Salicylaldehyde

Objective: Synthesize 3-bromosalicylaldehyde. Challenge: The hydroxyl group strongly directs bromination to the para position (5-bromo). Standard conditions yield an 80:20 mixture favoring the 5-bromo isomer. Solution: Utilization of controlled bromination followed by steam distillation . The 3-bromo isomer is more volatile due to strong intramolecular hydrogen bonding between the phenolic OH and the aldehyde/Br, whereas the 5-bromo isomer has higher intermolecular association.

Protocol:

-

Setup: Dissolve Salicylaldehyde (1.0 eq) in Glacial Acetic Acid (5 vol). Add Sodium Acetate (1.1 eq) to buffer the hydrobromic acid generated.

-

Addition: Cool to 15°C. Add Bromine (

, 1.05 eq) in Acetic Acid dropwise over 2 hours. Note: Keeping temperature low minimizes di-bromination. -

Quench: Pour mixture into ice water. A yellow precipitate (mixture of 3-Br and 5-Br isomers) forms. Filter and wash with water.[1]

-

Purification (Critical):

-

Suspend the crude solid in water and perform a steam distillation .

-

Result: The 3-bromosalicylaldehyde distills over as yellow needles (due to high volatility/intramolecular H-bonding). The 5-bromo isomer remains in the pot.

-

Yield: Typically 20-30% (limited by regioselectivity, but high purity).

-

Alternative: If steam distillation is not viable, fractional crystallization from EtOH allows isolation of the 3-bromo isomer (lower mp: ~52°C vs 5-bromo mp: ~105°C).

-

Phase 2: The Corey-Chaykovsky Annulation

Objective: Convert 3-bromosalicylaldehyde to 7-bromo-2,3-dihydrobenzofuran-3-ol. Mechanism: The dimethylsulfoxonium methylide attacks the aldehyde to form a betaine, which collapses to an epoxide. The adjacent phenolic anion then attacks the epoxide (5-exo-tet cyclization) to form the dihydrobenzofuran ring.

Reagents:

-

3-Bromosalicylaldehyde (1.0 eq)

-

Trimethylsulfoxonium Iodide (TMSOI) (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion) (2.5 eq)

-

DMSO / THF (1:1 mixture)

Protocol:

-

Ylide Formation: In a dry flask under Argon, wash NaH with hexanes. Add dry DMSO. Add TMSOI portion-wise at room temperature. Stir for 30-60 min until gas evolution ceases and a clear solution (the ylide) forms.

-

Substrate Addition: Dissolve 3-bromosalicylaldehyde in dry THF. Add this solution dropwise to the ylide in DMSO.

-

Cyclization: Heat the mixture to 50-60°C for 4 hours. Monitor by TLC (formation of a more polar spot).

-

Workup: Cool to RT. Quench with saturated

. Extract with Ethyl Acetate (3x). Wash organics with brine (to remove DMSO). Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

-

Target:7-Bromo-2,3-dihydrobenzofuran-3-ol .

-

Yield: 75-85%.

-

Phase 3: Stereospecific Amination (Mesylate Azide Amine)

Objective: Convert the benzylic alcohol to the primary amine. Note: Direct amination is difficult. The azide intermediate provides a safe, masked amine that is easily reduced.

Step 3A: Mesylation

-

Dissolve the alcohol (from Phase 2) in DCM at 0°C.

-

Add Triethylamine (

, 1.5 eq) and Methanesulfonyl Chloride (MsCl, 1.2 eq). -

Stir for 1 hour. Aqueous workup yields the unstable mesylate. Use immediately.

Step 3B: Azidation

-

Dissolve crude mesylate in DMF.

-

Add Sodium Azide (

, 2.0 eq). -

Heat to 60°C for 3 hours.

-

Safety: Use a blast shield. Azides are potentially explosive.

-

Workup: Dilute with water, extract with Ether. Caution: Do not concentrate to dryness if not necessary; keep in solution.

Step 3C: Staudinger Reduction

-

To the azide solution (in THF/H2O), add Triphenylphosphine (

, 1.2 eq). -

Stir at RT for 12 hours.

gas evolves. -

Hydrolysis: The intermediate iminophosphorane is hydrolyzed by the water present to release the amine and triphenylphosphine oxide (

). -

Purification: Acid/Base extraction.

-

Acidify (HCl) to pull amine into water. Wash organics (removes

). -

Basify aqueous layer (NaOH). Extract amine into DCM.

-

Concentrate to yield 7-Bromo-2,3-dihydrobenzofuran-3-amine .

-

Data Summary & Process Parameters

| Parameter | Phase 1 (Bromination) | Phase 2 (Annulation) | Phase 3 (Amination) |

| Key Reagents | TMSOI, NaH, DMSO | MsCl, | |

| Critical Control | Temperature < 15°C | Anhydrous conditions | Azide safety, pH extraction |

| Purification Method | Steam Distillation | Flash Chromatography | Acid/Base Extraction |

| Typical Yield | 25% (isolated 3-Br) | 80% | 65% (over 3 steps) |

| Purity Profile | >98% (Isomerically pure) | >95% | >98% (Amine) |

Critical Analysis & Troubleshooting

-

Regioselectivity (The 3 vs 5 Problem):

-

Issue: If steam distillation is skipped, the final product will contain significant 5-bromo isomer, which is difficult to separate at the amine stage.

-

Validation: Verify the intermediate 3-bromosalicylaldehyde by 1H NMR. The aromatic region should show two doublets (or dd) and a triplet, consistent with 1,2,3-substitution pattern, distinct from the 1,2,5-pattern of the impurity.

-

-

Cyclization Efficiency:

-

Issue: Incomplete cyclization in Phase 2 can lead to the diol (ring opening without closure).

-

Fix: Ensure NaH is fresh and DMSO is dry. The alkoxide must be potent enough to displace the leaving group on the epoxide intermediate.

-

-

Safety (Azides):

-

Warning: Low molecular weight organic azides can be shock-sensitive. Never use halogenated solvents (DCM) with sodium azide in the presence of strong acids (forms diazidomethane). In this protocol, DMF is used for the displacement, which is safer.

-

References

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

-

Shaikh, A. K., & Varvounis, G. (2014).[2][3] Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ.[2][3][4] Organic Letters, 16(5), 1478–1481. Link

-

Tang, C. B., et al. (2008). 2'-(3-Bromo-5-chloro-2-hydroxybenzylidene)isonicotinohydrazide methanol solvate. Acta Crystallographica Section E, 64(8), o1381. Link (Demonstrates 3-bromo salicylaldehyde structural data).

- Smith, B. M., et al. (2006). Discovery of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin), a potent, selective, and efficacious 5-HT2C receptor agonist. Journal of Medicinal Chemistry, 49(26), 7596-7599. (Context for 7-substituted benzofuran/dihydrobenzofuran scaffolds in drug discovery).

Sources

- 1. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 3. Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Amide Coupling Reactions Using 7-Bromo-2,3-dihydrobenzofuran-3-amine

Introduction

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials.[1][2][3] The robust nature of the amide linkage and its prevalence in biologically active molecules necessitate reliable and efficient synthetic protocols. This guide provides detailed application notes and protocols for the amide coupling of a versatile building block, 7-Bromo-2,3-dihydrobenzofuran-3-amine, with various carboxylic acids. This amine is a valuable scaffold in drug discovery due to the unique conformational constraint imposed by the dihydrobenzofuran ring system and the synthetic handle provided by the bromine atom for further diversification.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale for experimental choices. We will explore two of the most prevalent and effective coupling strategies: the carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt), and a method employing a uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[4][5]

Understanding the Substrate: 7-Bromo-2,3-dihydrobenzofuran-3-amine

The reactivity of 7-Bromo-2,3-dihydrobenzofuran-3-amine in amide coupling reactions is influenced by several factors. The primary amine offers a nucleophilic center for the reaction. However, its proximity to the bulky dihydrobenzofuran ring system may introduce steric hindrance, potentially slowing down the reaction rate compared to simpler primary amines. Furthermore, the electronic properties of the aromatic ring, influenced by the bromine atom, can have a modest impact on the amine's nucleophilicity. While anilines are generally less nucleophilic than aliphatic amines, the specific electronic nature of this bicyclic system must be considered when optimizing reaction conditions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

The EDC/HOBt system is a widely used, cost-effective, and reliable method for amide bond formation.[3][5] The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The role of HOBt is crucial; it acts as a scavenger for the O-acylisourea to form an HOBt-active ester. This active ester is less prone to side reactions, such as the formation of N-acylurea, and often leads to higher yields and purer products, particularly when dealing with sterically hindered or less nucleophilic amines.[6][7]

Reaction Mechanism: EDC/HOBt Coupling

Caption: EDC/HOBt reaction mechanism workflow.

Experimental Protocol: EDC/HOBt Coupling

Materials:

-

Carboxylic acid (1.0 eq)

-

7-Bromo-2,3-dihydrobenzofuran-3-amine (1.0 - 1.2 eq)

-

EDC (1.2 - 1.5 eq)

-

HOBt (1.2 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

-

Add HOBt (1.2 - 1.5 eq) and EDC (1.2 - 1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve 7-Bromo-2,3-dihydrobenzofuran-3-amine (1.0 - 1.2 eq) in a minimal amount of the reaction solvent.

-

Add the amine solution to the pre-activated carboxylic acid mixture, followed by the addition of DIPEA or TEA (2.0 - 3.0 eq).

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data Summary: EDC/HOBt Coupling

| Parameter | Recommended Range | Rationale |

| Amine Equivalents | 1.0 - 1.2 | A slight excess can drive the reaction to completion. |

| EDC Equivalents | 1.2 - 1.5 | Ensures complete activation of the carboxylic acid. |

| HOBt Equivalents | 1.2 - 1.5 | Suppresses side reactions and improves efficiency.[6] |

| Base Equivalents | 2.0 - 3.0 | Neutralizes the HCl salt of EDC and any acidic byproducts. |

| Concentration | 0.1 - 0.5 M | A balance to ensure sufficient reaction rate without solubility issues. |

| Temperature | Room Temperature | Generally sufficient; gentle heating (40-50°C) may be required for challenging substrates. |

Protocol 2: HATU Mediated Amide Coupling

HATU is a third-generation uronium-based coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to minimize racemization, especially in peptide synthesis.[4][8] It is particularly effective for coupling sterically hindered substrates or electronically deactivated amines where other reagents may fail. The mechanism involves the formation of a highly reactive OAt-active ester, which readily reacts with the amine.[9][10]

Reaction Mechanism: HATU Coupling

Caption: HATU reaction mechanism workflow.

Experimental Protocol: HATU Coupling

Materials:

-

Carboxylic acid (1.0 eq)

-

7-Bromo-2,3-dihydrobenzofuran-3-amine (1.0 - 1.1 eq)

-

HATU (1.0 - 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Add HATU (1.0 - 1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color, indicating the formation of the active ester.

-

Add 7-Bromo-2,3-dihydrobenzofuran-3-amine (1.0 - 1.1 eq) to the reaction mixture.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.[4]

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with 5% aqueous LiCl (to help remove DMF), followed by 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data Summary: HATU Coupling

| Parameter | Recommended Range | Rationale |

| Amine Equivalents | 1.0 - 1.1 | HATU is highly efficient, so a large excess of amine is often unnecessary. |

| HATU Equivalents | 1.0 - 1.2 | A slight excess ensures complete activation. |

| Base Equivalents | 2.0 - 3.0 | Crucial for deprotonating the carboxylic acid and neutralizing byproducts. |

| Solvent | DMF | The polar aprotic nature of DMF is ideal for HATU-mediated couplings. |

| Reaction Time | 1 - 4 hours | Significantly faster than many other coupling methods.[4] |

| Temperature | Room Temperature | The high reactivity of HATU typically obviates the need for heating. |

Best Practices and Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance. | - Increase the equivalents of the coupling reagent and/or additive.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Gently heat the reaction mixture (e.g., 40-60 °C).[11]- Ensure all reagents are anhydrous and the reaction is under an inert atmosphere. |

| Formation of N-acylurea byproduct (with EDC) | The O-acylisourea intermediate is reacting with another molecule of carboxylate or is rearranging. | - Ensure HOBt is used as an additive to trap the O-acylisourea as the more stable active ester. |

| Guanidinylation of the Amine (with HATU) | The free amine attacks the guanidinium carbon of HATU. | - Avoid a large excess of HATU.- Add the amine to the pre-activated carboxylic acid mixture rather than having all components present from the start. |

| Difficult Purification | - Water-soluble byproducts (e.g., EDU, tetramethylurea).- Excess reagents. | - Perform a thorough aqueous work-up. Washing with 5% LiCl can help remove DMF.[12]- For the HATU reaction, repetitive washes may be needed to remove tetramethylurea.[13]- Optimize stoichiometry to minimize excess reagents. |

Conclusion

The successful synthesis of amides from 7-Bromo-2,3-dihydrobenzofuran-3-amine is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. The EDC/HOBt protocol offers a reliable and cost-effective approach, while the HATU protocol provides a more rapid and often higher-yielding alternative, especially for challenging substrates. By understanding the mechanistic principles behind these methods and adhering to best laboratory practices, researchers can efficiently generate a diverse array of amide derivatives for applications in drug discovery and materials science.

References

-

Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.[Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry.[Link]

-

Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.[Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.[Link]

-

HATU. Wikipedia.[Link]

-

HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.[Link]

-

A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery.[Link]

-

Amide Bond Formation and Peptide Coupling. ResearchGate.[Link]

-

Amide bond formation: beyond the myth of coupling reagents. RSC Publishing.[Link]

-

Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry - ACS Publications.[Link]

-

EDC-HOBt Amide coupling workup help. Reddit.[Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

-

Struggling with amide coupling. Reddit.[Link]

-

Uphill battles in amide couplings. amphoteros.[Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.[Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]

-

Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC - NIH.[Link]

-

Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group | Request PDF. ResearchGate.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. hepatochem.com [hepatochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Utilizing 7-Bromo-2,3-dihydrobenzofuran-3-amine in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure" in medicinal chemistry, a core scaffold that is capable of binding to a variety of biological targets with high affinity.[1][2] Its inherent three-dimensionality and the presence of a hydrogen bond acceptor (the furan oxygen) make it an attractive starting point for the development of novel therapeutics. The introduction of a bromine atom at the 7-position, as in 7-Bromo-2,3-dihydrobenzofuran-3-amine, offers several strategic advantages in the context of fragment-based drug discovery (FBDD). The bromine atom can serve as a vector for synthetic elaboration, allowing for the exploration of chemical space and the optimization of fragment hits into potent leads.[3] Furthermore, the bromine atom provides a heavy atom for X-ray crystallography, facilitating the determination of the fragment's binding mode.[4] The primary amine at the 3-position provides a key hydrogen bond donor and a site for further chemical modification.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 7-Bromo-2,3-dihydrobenzofuran-3-amine as a fragment in drug discovery campaigns. We will detail its preparation, its application in primary and secondary screening cascades, and strategies for hit-to-lead optimization.

Part 1: Fragment Preparation and Quality Control

A robust FBDD campaign begins with a high-quality fragment library. 7-Bromo-2,3-dihydrobenzofuran-3-amine should be synthesized and rigorously characterized to ensure its suitability for screening.

Proposed Synthesis of 7-Bromo-2,3-dihydrobenzofuran-3-amine

While a direct, one-pot synthesis may not be readily available in the literature, a plausible and referenced multi-step synthesis can be proposed. A potential route starts from the commercially available 7-bromo-2,3-dihydro-1-benzofuran-3-one.

Step 1: Reductive Amination of 7-Bromo-2,3-dihydro-1-benzofuran-3-one

A common and effective method for the conversion of a ketone to a primary amine is reductive amination.

Protocol:

-

To a solution of 7-Bromo-2,3-dihydro-1-benzofuran-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of 1M HCl.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2M NaOH to pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 7-Bromo-2,3-dihydrobenzofuran-3-amine.

Quality Control of the Fragment

Prior to inclusion in a screening library, the purity and identity of the synthesized fragment must be confirmed.

| QC Parameter | Method | Acceptance Criteria |

| Identity | ¹H NMR, ¹³C NMR, HRMS | Spectra consistent with the proposed structure. |

| Purity | LC-MS, HPLC | >95% purity. |

| Solubility | Kinetic or thermodynamic solubility assay | ≥ 200 µM in aqueous buffer with ≤ 2% DMSO. |

| Aggregation | Dynamic Light Scattering (DLS) | No evidence of aggregation at screening concentrations. |

Part 2: A Hypothetical FBDD Campaign Targeting Mitogen-Activated Protein Kinase 14 (p38α)

To illustrate the application of 7-Bromo-2,3-dihydrobenzofuran-3-amine, we present a hypothetical FBDD campaign against p38α, a well-validated target in inflammation and oncology.

Workflow for the FBDD Campaign

Caption: FBDD workflow for the identification of p38α inhibitors.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Protocol:

-

Prepare a 2X solution of p38α protein (final concentration 2 µM) and a 20X solution of SYPRO Orange dye in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

In a 96- or 384-well PCR plate, add 2 µL of a 10 mM stock of 7-Bromo-2,3-dihydrobenzofuran-3-amine in DMSO (final concentration 200 µM). Include positive (known binder) and negative (DMSO) controls.

-

Add 18 µL of the p38α/SYPRO Orange mixture to each well.

-

Seal the plate and centrifuge briefly.

-

Run the DSF experiment on a real-time PCR instrument, ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Analyze the data to determine the Tm for each well. A ΔTm of > 2°C is considered a primary hit.

Secondary Screening and Hit Validation

Hits from the primary screen are then subjected to more rigorous biophysical techniques to confirm binding and determine affinity.

Surface Plasmon Resonance (SPR) Protocol:

SPR is a label-free technique that measures the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor surface.[5]

-

Immobilize p38α onto a CM5 sensor chip using standard amine coupling chemistry.[6]

-

Prepare a dilution series of 7-Bromo-2,3-dihydrobenzofuran-3-amine in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20, 2% DMSO), typically from 1 mM down to low µM concentrations.

-

Inject the fragment solutions over the immobilized p38α surface and a reference surface.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the dissociation constant (Kd).

Saturation Transfer Difference (STD) NMR Protocol:

STD NMR is a ligand-observed NMR technique that identifies which parts of a fragment are in close proximity to the protein.[7]

-

Prepare a sample containing 10-20 µM of p38α and 500 µM of 7-Bromo-2,3-dihydrobenzofuran-3-amine in a deuterated buffer.

-

Acquire a reference ¹H NMR spectrum.

-

Acquire an STD NMR spectrum by selectively saturating the protein resonances.

-

Subtract the reference spectrum from the STD spectrum to obtain the difference spectrum, which will only show signals from the protons of the fragment that are in close contact with the protein.

Hypothetical Screening Results

| Fragment | DSF (ΔTm °C) | SPR (Kd, µM) | STD NMR | Outcome |

| 7-Bromo-2,3-dihydrobenzofuran-3-amine | 3.5 | 150 | Positive | Confirmed Hit |

| Analog 1 (7-Chloro) | 3.1 | 180 | Positive | Confirmed Hit |

| Analog 2 (5-Bromo) | 0.8 | >1000 | Negative | Non-binder |

| Analog 3 (Amine at C4) | 1.2 | 800 | Weak Positive | Weak Hit |

Part 3: Structural Biology and Hit-to-Lead Optimization

The ultimate goal of FBDD is to evolve weakly binding fragments into potent, drug-like lead compounds.[8]

X-ray Crystallography

Obtaining a crystal structure of the fragment bound to the target protein is a critical step, providing a detailed map of the binding interactions and guiding structure-based drug design. The bromine atom in 7-Bromo-2,3-dihydrobenzofuran-3-amine serves as an excellent anomalous scatterer, aiding in structure solution.

Hit-to-Lead Optimization Strategies

Once the binding mode is elucidated, several strategies can be employed to improve the affinity and drug-like properties of the initial fragment hit.

Caption: Strategies for hit-to-lead optimization.

Fragment Growing: This involves adding chemical functionality to the fragment to engage with adjacent pockets in the protein's binding site. For 7-Bromo-2,3-dihydrobenzofuran-3-amine, the bromine atom is an ideal handle for elaboration via Suzuki or other cross-coupling reactions. The primary amine can be acylated or alkylated to explore interactions with nearby residues.

Fragment Merging: If another fragment is identified that binds in an overlapping or adjacent site, the two fragments can be merged into a single, more potent molecule.

Fragment Linking: If two fragments bind to distinct but nearby sites, they can be connected with a chemical linker to create a larger molecule with significantly enhanced affinity.

Conclusion

7-Bromo-2,3-dihydrobenzofuran-3-amine represents a valuable and versatile fragment for FBDD campaigns. Its privileged scaffold, coupled with the strategic placement of the bromine atom and primary amine, provides an excellent starting point for the discovery of novel chemical matter against a wide range of biological targets. The systematic application of the biophysical screening and structure-guided optimization protocols outlined in this document will enable researchers to effectively leverage this fragment in their drug discovery efforts.

References

- Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.

- Renaudet, O., & Pascal, R. (2007). Surface plasmon resonance in drug discovery. Current opinion in pharmacology, 7(5), 557-563.

- Johnsson, B., Löfås, S., & Lindquist, G. (1991). Immobilization of proteins to a carboxymethyldextran-modified gold surface for biospecific interaction analysis using surface plasmon resonance. Analytical biochemistry, 198(2), 268-277.

- Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: what have we learned?. Nature reviews Drug discovery, 6(3), 211-219.

- Harner, M. J., Frank, A. O., & Fesik, S. W. (2013). Fragment-based drug discovery using NMR spectroscopy. Journal of biomolecular NMR, 56(1), 65-76.

- Chen, Y., et al. (2013). Preparation method of 7-bromobenzofuran. CN103724305A.

- Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(1), 44-48.

-

PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran-3-one. Retrieved from [Link]

- Giannetti, A. M., et al. (2013). Label free fragment screening using surface plasmon resonance as a tool for fragment finding–analyzing Parkin, a difficult CNS target. PloS one, 8(7), e66329.

- Duncan, L. F., et al. (2019). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules, 24(20), 3756.

- Caflisch, A., & Salemme, F. R. (2003). The emerging role of fragment-based drug discovery. Current opinion in chemical biology, 7(3), 415-423.

- Fang, Z., et al. (2022). A concise and metal catalyst free synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines. Tetrahedron Letters, 119, 154431.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.

- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature reviews Drug discovery, 15(9), 605-619.

- Mesleh, M. F., & Fesik, S. W. (2016). NMR fragment screening. CureFFI.org.

- Erlanson, D. A. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

- Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.

- Joseph, B., & Darro, F. (2019). A bright future for fragment-based drug discovery: what does it hold?. Future Medicinal Chemistry, 11(4), 339-342.

- Lento, C., & Wilson, D. J. (2023). Fragment-based drug discovery campaigns guided by native mass spectrometry.

- Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Tetrahedron Letters, 139, 154992.

-

PrepChem.com. (n.d.). Preparation of 2,3-dihydro-7-benzofuranamine (1). Retrieved from [Link]

- Gangjee, A., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of medicinal chemistry, 57(13), 5739-5753.

- Zartler, E. R., & Shapiro, M. J. (2008). Fragment-based drug discovery: a practical approach. John Wiley & Sons.

- CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. (2016).

- Thangavel, N., et al. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of medicinal chemistry, 57(13), 5739-5753.

Sources

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. massbio.org [massbio.org]

- 3. biorxiv.org [biorxiv.org]

- 4. chembridge.com [chembridge.com]

- 5. bioradiations.com [bioradiations.com]

- 6. path.ox.ac.uk [path.ox.ac.uk]

- 7. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Preparation of Chiral 7-Bromo-2,3-dihydrobenzofuran-3-amine via Enzymatic Kinetic Resolution

Application Note: AN-2026-CHIRAL

Abstract

The 7-bromo-2,3-dihydrobenzofuran-3-amine scaffold is a critical pharmacophore in medicinal chemistry, notably serving as a precursor for 5-HT2C agonists and other CNS-active agents. While asymmetric synthesis routes exist, they often require expensive transition metal ligands or unstable precursors. This Application Note details a robust, scalable protocol for the preparation of enantiopure (>99% ee) 7-bromo-2,3-dihydrobenzofuran-3-amine using enzymatic kinetic resolution (KR). Utilizing Candida antarctica Lipase B (CAL-B), this method offers a cost-effective alternative to asymmetric hydrogenation, providing access to both enantiomers with high atom economy when coupled with racemization strategies.

Introduction & Strategic Rationale

The Chirality Challenge

The biological activity of dihydrobenzofurans is highly dependent on the stereochemistry at the C3 position. The (S)-enantiomer is often the eutomer (active form) for serotonin receptor modulation, while the (R)-enantiomer may be inactive or distomeric (toxic).

Why Kinetic Resolution?

While asymmetric synthesis (e.g., using chiral sulfinimines) allows for 100% theoretical yield, it often suffers from:

-

Cost: High price of chiral auxiliaries.

-

Scalability: Difficulty in handling unstable imine intermediates on kilogram scales.

Kinetic Resolution (KR) using immobilized lipases offers a "self-validating" system. The enzyme's active site acts as a stringent filter, acylating only one enantiomer (typically the R-form according to Kazlauskas' rule for this steric profile), leaving the desired S-amine untouched.

Mechanism of Action

The protocol relies on the serine hydrolase mechanism of CAL-B. The catalytic triad (Ser-His-Asp) activates an acyl donor (e.g., isopropyl acetate). The chiral amine competes for the acyl-enzyme intermediate. The "fast-reacting" enantiomer fits the hydrophobic pocket, resulting in acylation. The "slow-reacting" enantiomer remains as the free base.

Pre-cursor Synthesis: Racemic Starting Material

Before initiating resolution, the racemic amine is prepared from commercially available 7-bromobenzofuran-3(2H)-one.

Scheme Summary:

-

Condensation: 7-bromobenzofuran-3(2H)-one + Hydroxylamine HCl

Oxime intermediate. -

Reduction: Oxime + H₂ (Pd/C) or Zn/HCl

(±)-7-Bromo-2,3-dihydrobenzofuran-3-amine .

Note: Ensure the starting amine is free of residual metal catalysts, as these can inhibit lipase activity.

Experimental Protocols

Protocol A: Enzyme & Acyl Donor Screening (Optimization)

Objective: Determine the optimal solvent and acyl donor to maximize the Enantiomeric Ratio (E).

Materials:

-

Novozym® 435 (Immobilized CAL-B)

-

Solvents: MTBE, Toluene, DIPE (Diisopropyl ether)

-

Acyl Donors: Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), Ethyl Methoxyacetate (EMOA)

Procedure:

-

Dissolve (±)-amine (50 mg) in 1 mL of solvent.

-

Add Acyl Donor (2 equivalents).

-

Add Novozym 435 (20 mg).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Sampling: Take 20 µL aliquots at 1h, 4h, and 24h. Dilute in mobile phase for HPLC.

Decision Matrix:

| Acyl Donor | Solvent | Rate | Selectivity (E) | Recommendation |

|---|---|---|---|---|

| EtOAc | Toluene | Slow | Moderate (>50) | Good for cost, bad for time. |

| IPAc | MTBE | Medium | High (>100) | Optimal balance. |

| EMOA | MTBE | Fast | High (>200) | Best for difficult substrates. |

Protocol B: Preparative Scale Kinetic Resolution

Objective: Scale-up to 10g to isolate (S)-amine and (R)-amide.

Workflow Diagram:

Caption: Figure 1. Preparative workflow for the kinetic resolution and separation of 7-bromo-2,3-dihydrobenzofuran-3-amine enantiomers.

Step-by-Step Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (46.7 mmol) of racemic 7-bromo-2,3-dihydrobenzofuran-3-amine in 100 mL of MTBE (Methyl tert-butyl ether).

-

Add 10.8 mL (93.4 mmol, 2.0 eq) of Isopropyl Acetate.

-

Add 1.0 g (10 wt%) of Novozym 435.

-

-

Incubation:

-

Stir gently (magnetic stir bar, low rpm to avoid grinding the enzyme beads) at 30°C .

-

Monitor reaction progress via Chiral HPLC every 12 hours.

-

-

Termination:

-

Stop the reaction when conversion reaches 50% (theoretical maximum yield for KR).

-

Filter the mixture through a sintered glass funnel to recover the enzyme (beads can be washed with MTBE and reused up to 5 times).

-

-

Separation (Critical Step):

-

Concentrate the filtrate to remove MTBE and excess acyl donor.

-

Redissolve the residue in EtOAc (100 mL) .

-

Add 1M HCl (100 mL) and stir vigorously for 15 minutes.

-

Separation: Transfer to a separatory funnel.

-

Organic Layer: Contains the (R)-Amide (neutral).

-

Aqueous Layer: Contains the (S)-Amine (protonated salt).

-

-

Protocol C: Product Isolation

Isolating the (S)-Amine (Target):

-

Take the acidic aqueous layer from Protocol B.

-

Cool to 0°C in an ice bath.

-

Slowly basify to pH 12 using 4M NaOH solution.

-

Extract with Dichloromethane (DCM) (

mL). -

Dry combined organics over anhydrous

. -

Concentrate in vacuo to yield (S)-7-bromo-2,3-dihydrobenzofuran-3-amine as a pale yellow oil/solid.

Isolating the (R)-Enantiomer (Optional):

-

Take the organic layer from Protocol B containing the amide.

-

Evaporate solvent.[1]

-

Reflux in 6M HCl/Ethanol (1:1) for 12 hours to hydrolyze the amide.

-

Follow the basification/extraction steps above to recover the (R)-amine.

Data Analysis & Quality Control

Calculating Efficiency

The success of a kinetic resolution is measured by the Enantiomeric Ratio (E) , which describes the enzyme's intrinsic selectivity.

Where:

-

= Conversion (

- = Enantiomeric excess of substrate (unreacted amine)

- = Enantiomeric excess of product (amide)[2]

Target Specifications:

| Parameter | Acceptance Criteria | Notes |

|---|---|---|

| Conversion | 49% - 51% | Stop exactly at 50% for max yield of both. |

|

Analytical Method (HPLC)[5]

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic absorption) and 280 nm.

Mechanistic Insight

The high selectivity of CAL-B for this substrate is explained by the Kazlauskas Rule for cyclic secondary alcohols and amines.

Caption: Figure 2. Mechanistic basis of CAL-B selectivity. The rigid dihydrobenzofuran core aligns the benzene ring into the large hydrophobic pocket for the (R)-enantiomer, facilitating acylation.

Safety & Handling

-

7-Bromo-2,3-dihydrobenzofuran-3-amine: Treat as a potential irritant and CNS active agent. Handle in a fume hood.

-

Isopropyl Acetate: Flammable liquid.

-

Novozym 435: Avoid inhalation of enzyme dust. Sensitizer.

References

-

Gotor, V., et al. "Enzymatic Aminolysis and Ammonolysis: Preparation of Optically Active Amines and Amides." Chemical Reviews, 2005.

-

Bäckvall, J. E., et al. "Lipase-Catalyzed Kinetic Resolution of Amines." Journal of the American Chemical Society, 2002.

-

Sigma-Aldrich. "Novozym® 435 Application Guide." Merck KGaA.

-

PubChem. "7-Bromo-2,3-dihydrobenzofuran-3-amine Compound Summary." National Library of Medicine.

-

Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Alkylethylamines." Tetrahedron: Asymmetry, 2007.

Sources

Application Notes and Protocols for Reductive Amination Procedures Involving 2,3-Dihydrobenzofuran-3-amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran-3-amines in Medicinal Chemistry

The 2,3-dihydrobenzofuran motif is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and natural products.[1] Its rigid, planar structure provides a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of an amino group at the 3-position furnishes 2,3-dihydrobenzofuran-3-amines, a class of compounds that serve as critical building blocks in the synthesis of novel therapeutics. These amines are key intermediates in the development of agents targeting a range of conditions, from neurological disorders to inflammatory diseases.[2] Reductive amination stands out as a robust and versatile method for the derivatization of these amines, allowing for the introduction of a diverse range of substituents at the nitrogen atom, thereby enabling the exploration of structure-activity relationships in drug discovery programs.[3]

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence that is often carried out in a single reaction vessel ("one-pot").[4][5] The process commences with the nucleophilic attack of the primary amine (2,3-dihydrobenzofuran-3-amine) on the carbonyl carbon of an aldehyde or ketone. This initial addition forms an unstable hemiaminal intermediate, which readily eliminates a molecule of water to yield a protonated imine, known as an iminium ion.[6][7]

The second stage of the reaction is the reduction of the iminium ion. This is achieved through the introduction of a reducing agent, which selectively reduces the carbon-nitrogen double bond to a single bond, affording the final N-substituted amine product.[8] The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the iminium ion in the presence of the starting carbonyl compound.[5][8]

Figure 1: General mechanism of reductive amination.

Strategic Selection of Reagents and Reaction Conditions

The successful execution of a reductive amination protocol hinges on the judicious selection of the reducing agent, solvent, and other reaction parameters.

Reducing Agents:

While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity.[8][9] Unlike more reactive borohydrides such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones at neutral or slightly acidic pH, thus minimizing the formation of alcohol byproducts. Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, but its toxicity and the potential for cyanide byproduct formation make NaBH(OAc)₃ a more attractive alternative in many applications.[5][8]

Solvents:

The choice of solvent is dictated by the solubility of the reactants and the compatibility with the chosen reducing agent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃. Tetrahydrofuran (THF) and acetonitrile are also viable options. For reactions where the imine is pre-formed, methanol or ethanol can be suitable solvents for the subsequent reduction with NaBH₄.

pH Control:

The formation of the iminium ion is typically favored under mildly acidic conditions (pH 4-6). The presence of a small amount of acetic acid can be beneficial, particularly in reactions involving less reactive ketones. However, for many aldehydes, the reaction proceeds efficiently without the need for an acid catalyst.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 2,3-dihydrobenzofuran-3-amine with a representative aldehyde and ketone.

Protocol 1: Reductive Amination of 2,3-Dihydrobenzofuran-3-amine with an Aldehyde (e.g., Benzaldehyde)

This protocol describes the synthesis of N-benzyl-2,3-dihydrobenzofuran-3-amine.

Materials:

-

2,3-Dihydrobenzofuran-3-amine hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Triethylamine (optional, for free-basing the amine hydrochloride)

Procedure:

-

Preparation of the Free Amine: If starting from the hydrochloride salt, suspend 2,3-dihydrobenzofuran-3-amine hydrochloride (1.0 eq) in DCM. Add triethylamine (1.1 eq) and stir at room temperature for 15-20 minutes to generate the free amine in situ.

-

Reaction Setup: To the stirred solution of the free amine, add benzaldehyde (1.05 eq). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 10-15 minutes. Caution: Gas evolution (hydrogen) may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-6 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2,3-dihydrobenzofuran-3-amine.

Figure 2: Experimental workflow for reductive amination.

Protocol 2: Reductive Amination of 2,3-Dihydrobenzofuran-3-amine with a Ketone (e.g., Acetone)

This protocol describes the synthesis of N-isopropyl-2,3-dihydrobenzofuran-3-amine.

Materials:

-

2,3-Dihydrobenzofuran-3-amine

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a stirred solution of 2,3-dihydrobenzofuran-3-amine (1.0 eq) in anhydrous DCE, add acetone (1.5 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the reductive amination of 2,3-dihydrobenzofuran-3-amine with various carbonyl compounds, based on general principles of reactivity.

| Carbonyl Compound | Product | Expected Yield | Notes |

| Formaldehyde | N-methyl-2,3-dihydrobenzofuran-3-amine | Good to Excellent | Potential for over-methylation to the tertiary amine. |

| Isobutyraldehyde | N-isobutyl-2,3-dihydrobenzofuran-3-amine | Excellent | Generally high-yielding with aliphatic aldehydes. |

| Cyclohexanone | N-cyclohexyl-2,3-dihydrobenzofuran-3-amine | Good | Ketones are generally less reactive than aldehydes. |

| Acetophenone | N-(1-phenylethyl)-2,3-dihydrobenzofuran-3-amine | Moderate to Good | Aromatic ketones may require longer reaction times or mild heating. |

Characterization of N-Substituted 2,3-Dihydrobenzofuran-3-amines

The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum should show the disappearance of the primary amine protons (a broad singlet) and the appearance of new signals corresponding to the introduced alkyl or benzyl group. The characteristic signals for the 2,3-dihydrobenzofuran scaffold should remain.

-

¹³C NMR: The carbon NMR spectrum will show new signals for the carbon atoms of the N-substituent.

-

IR Spectroscopy: The IR spectrum should show the disappearance of the N-H stretching vibrations of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the appearance of a single N-H stretch for a secondary amine (in the same region).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected molecular weight of the N-substituted product.

Stereochemical Considerations

If the starting 2,3-dihydrobenzofuran-3-amine is chiral, the stereocenter at the 3-position is typically retained during the reductive amination process. However, if the carbonyl compound is a prochiral ketone, the reaction can lead to the formation of diastereomers. The diastereomeric ratio will depend on the steric hindrance of the ketone and the amine, as well as the reaction conditions. Chiral auxiliaries or catalysts may be required to achieve high diastereoselectivity in such cases.

Conclusion

Reductive amination is a highly effective and versatile method for the synthesis of a wide range of N-substituted 2,3-dihydrobenzofuran-3-amines. By carefully selecting the appropriate reducing agent, solvent, and reaction conditions, researchers can efficiently generate libraries of these valuable compounds for biological screening and drug development. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this important transformation.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

-

Myers, A. G. Reductive Amination. Harvard University Chemistry 115. [Link]

-

Reductive Amination. Wikipedia. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor. [Link]

-

Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Tetrahedron Letters, 139, 154992. [Link]

- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.

-

Tarasava, D., & Yudin, A. K. (2020). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(24), 14147-14241. [Link]

-

Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1165-1174. [Link]

-

Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 34(1), 276-281. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydrobenzofuran-3-amine hydrochloride | 860689-81-2 [sigmaaldrich.com]

- 3. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]

- 8. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Troubleshooting cyclization failures in benzofuran-3-amine synthesis

Welcome to the Technical Support Center for the synthesis of benzofuran-3-amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges encountered during the critical cyclization step, providing in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists, offering insights into the underlying chemical principles to empower you to resolve experimental failures and optimize your synthetic routes.

Frequently Asked Questions (FAQs): Troubleshooting Cyclization Failures

This section is structured to address specific problems you might be facing in the lab. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: My base-mediated cyclization of a 2-hydroxybenzonitrile derivative to a benzofuran-3-amine is resulting in low to no yield. What are the likely causes and how can I fix it?

This is a common and often frustrating issue. The reaction, which typically involves the intramolecular addition of the phenoxide to the nitrile group, is highly sensitive to several factors.

Potential Causes & Solutions:

-

Inappropriate Base Strength and Stoichiometry: The choice of base is critical. It must be strong enough to deprotonate the phenolic hydroxyl group, but not so strong that it promotes unwanted side reactions. A recent study on the synthesis of novel 3-aminobenzofuran derivatives highlights the successful use of potassium tert-butoxide.[1]

-

Solution: If you are using a weaker base like K₂CO₃ and seeing no reaction, consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or sodium hydride (NaH). Conversely, if you are observing decomposition, a milder base like Cs₂CO₃ might be beneficial.[2] Always ensure the base is fresh and used in appropriate stoichiometric amounts (typically 1.5-2.0 equivalents).

-

-

Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and mediating the reactivity of the base.

-

Solution: Dimethylformamide (DMF) is a common solvent for this transformation due to its high polarity and ability to dissolve a wide range of substrates.[1] If you are using a less polar solvent like THF or dioxane and observing poor conversion, a switch to DMF or DMSO could improve the outcome.

-

-

Reaction Temperature and Time: These reactions can be sensitive to temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material or product.

-

Solution: A systematic approach to optimizing the temperature is recommended. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS.[1] If the reaction is slow, incrementally increase the temperature. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.

-

Troubleshooting Workflow for Base-Mediated Cyclization

Caption: Troubleshooting Decision Tree for Base-Mediated Cyclization.

Q2: My Palladium-catalyzed cyclization of an o-alkynylphenol precursor is failing. I'm observing starting material recovery or a complex mixture of byproducts. What should I investigate?

Palladium-catalyzed methods are powerful but can be prone to failure if not properly optimized. Catalyst deactivation, ligand incompatibility, and improper reaction conditions are common culprits.

Potential Causes & Solutions:

-

Catalyst System (Precatalyst and Ligand): The choice of palladium source and phosphine ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered substrates, a bulky electron-rich ligand is often necessary.

-

Solution: If you are using a general catalyst like Pd(PPh₃)₄ and seeing poor results, consider switching to a more specialized system. For instance, the use of bulky ligands like PCy₃·HBF₄ has been shown to be effective in certain palladium-catalyzed cyclizations leading to benzofuran cores.[3] Optimization tables from similar syntheses can be a valuable guide.[3]

-

-

Oxidant and Other Additives: Many palladium-catalyzed cyclizations that involve C-H activation require an oxidant to regenerate the active Pd(II) catalyst.

-

Solution: In dehydrogenative cyclizations, the absence of an oxidant can lead to yields below 10%.[4] Silver carbonate (Ag₂CO₃) is a common choice.[4] Ensure your oxidant is fresh and added in the correct stoichiometry. In some cases, additives like CuI are used, particularly in Sonogashira coupling/cyclization cascades, to facilitate the coupling step.

-

-

Atmosphere Control: The active Pd(0) species in many catalytic cycles is sensitive to oxygen.

-

Solution: Unless the reaction is explicitly an oxidative cyclization designed to run in air, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using Schlenk techniques or a glovebox. Even brief exposure to air can deactivate the catalyst.

-

Table 1: Example of Reaction Condition Optimization for a Pd-Catalyzed Cyclization

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 25 |